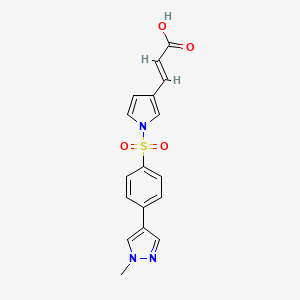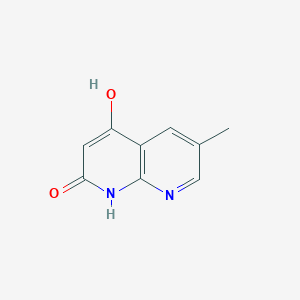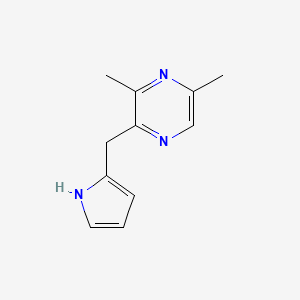
Pyrazine, 2-(2-pyrrylmethyl)-3,5-dimethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1H-Pyrrol-2-yl)methyl)-3,5-dimethylpyrazine is an organic compound that belongs to the class of heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrrol-2-yl)methyl)-3,5-dimethylpyrazine typically involves the condensation of 2,5-dimethylpyrazine with a pyrrole derivative. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with pyrrole in the presence of a catalytic amount of iron(III) chloride . This method is known for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
2-((1H-Pyrrol-2-yl)methyl)-3,5-dimethylpyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrole or pyrazine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
2-((1H-Pyrrol-2-yl)methyl)-3,5-dimethylpyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-((1H-Pyrrol-2-yl)methyl)-3,5-dimethylpyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and receptors, modulating their activity and influencing various cellular processes.
類似化合物との比較
Similar Compounds
- 2-((1H-Pyrrol-2-yl)methyl)-3,5-dimethylpyrazine
- 3,5-Dimethylpyrrole-2-carboxaldehyde
- 2-(1H-Pyrrol-1-yl)ethanol
- (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
Uniqueness
2-((1H-Pyrrol-2-yl)methyl)-3,5-dimethylpyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and therapeutic agents.
特性
分子式 |
C11H13N3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
3,5-dimethyl-2-(1H-pyrrol-2-ylmethyl)pyrazine |
InChI |
InChI=1S/C11H13N3/c1-8-7-13-11(9(2)14-8)6-10-4-3-5-12-10/h3-5,7,12H,6H2,1-2H3 |
InChIキー |
ZNMRMMSYVMEDAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=N1)C)CC2=CC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


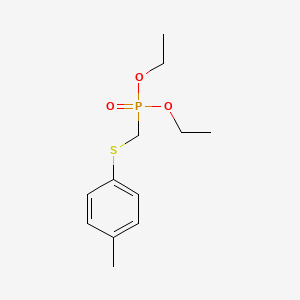
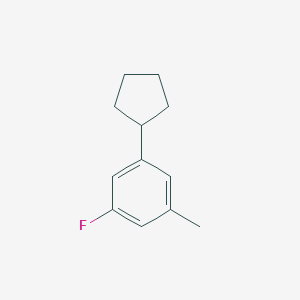
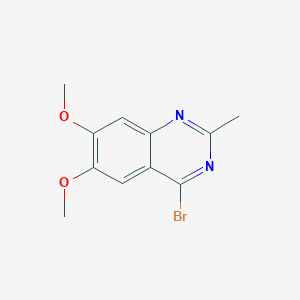
![6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
![Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)
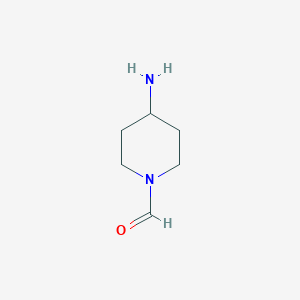
![2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13122790.png)
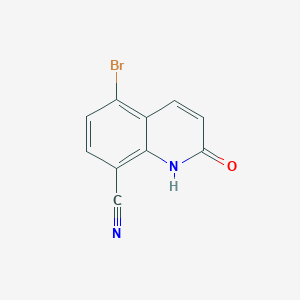
![3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine](/img/structure/B13122798.png)
